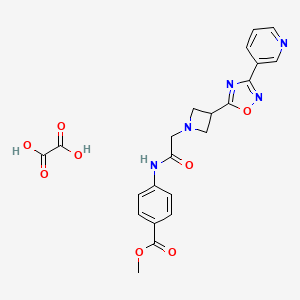
Methyl 4-(2-(3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Methyl 4-(2-(3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate is a useful research compound. Its molecular formula is C22H21N5O8 and its molecular weight is 483.437. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Methyl 4-(2-(3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate is a complex organic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews the compound's biological properties, including its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features several key structural components:
- Pyridine ring : Known for its role in biological activity.
- Oxadiazole moiety : Often associated with antimicrobial and anti-inflammatory properties.
- Azetidine structure : Contributes to the compound's pharmacokinetics and bioactivity.
Molecular Formula : C₁₈H₁₈N₄O₄
Molecular Weight : 358.36 g/mol
CAS Number : Not specified in available literature.
Antimicrobial Activity
Research indicates that compounds containing oxadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar oxadiazole-containing compounds demonstrate effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
The pyridine and oxadiazole components are known to modulate inflammatory pathways. A study on related compounds found that they significantly reduced pro-inflammatory cytokines in vitro, suggesting a potential mechanism for treating inflammatory diseases .
Antitumor Activity
Recent investigations into pyridine-based compounds have highlighted their potential as anticancer agents. For example, derivatives similar to this compound have shown cytotoxic effects against various cancer cell lines, with IC50 values in the low micromolar range .
The proposed mechanism of action for this compound involves:
- Inhibition of key enzymes : The compound may inhibit enzymes involved in inflammatory pathways or microbial metabolism.
- Interference with DNA synthesis : Similar compounds have been shown to disrupt DNA replication in bacterial cells.
- Modulation of signaling pathways : The interaction with specific receptors or pathways can lead to reduced cell proliferation in cancer cells.
Study 1: Antimicrobial Efficacy
A series of derivatives based on the oxadiazole structure were tested for their antimicrobial activity against Mycobacterium tuberculosis. The most active compounds showed IC50 values ranging from 1.35 to 2.18 µM, indicating potent activity against resistant strains .
Study 2: Anti-inflammatory Properties
In a study examining the anti-inflammatory effects of pyridine-based compounds, researchers found that treatment with similar derivatives resulted in a significant decrease in TNF-alpha levels in human macrophages . This suggests that the compound could be developed further for therapeutic use in inflammatory diseases.
Study 3: Anticancer Activity
Research conducted on the cytotoxic effects of related azetidine derivatives revealed that certain compounds exhibited promising results against breast cancer cell lines (MCF-7), with IC50 values as low as 15 µM . This positions this compound as a candidate for further anticancer drug development.
Eigenschaften
IUPAC Name |
methyl 4-[[2-[3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetyl]amino]benzoate;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O4.C2H2O4/c1-28-20(27)13-4-6-16(7-5-13)22-17(26)12-25-10-15(11-25)19-23-18(24-29-19)14-3-2-8-21-9-14;3-1(4)2(5)6/h2-9,15H,10-12H2,1H3,(H,22,26);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHBKEXAKWVYFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2CC(C2)C3=NC(=NO3)C4=CN=CC=C4.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














